Manganic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Manganic acid, also known as permanganic acid, is an inorganic compound with the formula . It is a strong oxoacid and serves as the conjugate acid of permanganate salts. Manganic acid is typically encountered in its dihydrate form, which is unstable and decomposes into manganese dioxide, oxygen, and water over time. This decomposition is catalyzed by the manganese dioxide that forms initially during the reaction process .

- Decomposition: Manganic acid decomposes to manganese dioxide and oxygen:

- Reactions with Reductants: Manganic acid can react with various reductants such as sodium formate, glycolic acid, and glycine. For instance, sodium formate reduces permanganate to manganate and subsequently to manganese dioxide:

- Acid-Base Reactions: Manganic acid can react with bases to form manganese salts:

Manganic acid and its salts play significant roles in biological systems. Manganese, the central element in manganic acid, is an essential trace element necessary for various biochemical processes. It acts as a cofactor for several enzymes involved in metabolism, including those responsible for antioxidant defense mechanisms. Manganese is crucial for the synthesis of certain proteins and plays a role in bone formation and wound healing .

Manganic acid can be synthesized through several methods:

- Reaction with Barium Permanganate: A common laboratory method involves the reaction of barium permanganate with dilute sulfuric acid:The insoluble barium sulfate byproduct can be removed by filtration.

- Electrochemical Methods: Manganic acid can also be produced via electrolysis of manganese salts in acidic solutions, allowing for controlled oxidation states.

- Hydrolysis of Permanganates: In some cases, permanganates can be hydrolyzed under acidic conditions to yield manganic acid.

Manganic acid has limited but notable applications:

- Analytical Chemistry: It is used as a strong oxidizing agent in titrations and redox reactions.

- Disinfectant: Due to its strong oxidative properties, it can be employed as a disinfectant or antiseptic.

- Synthesis of Other Compounds: It serves as a precursor for synthesizing various manganese compounds used in industrial applications.

Studies on manganic acid interactions primarily focus on its reactivity with other chemical species. For example:

- Redox Reactions: Research has shown how manganic acid interacts with different reductants, leading to varied products based on the reaction conditions (e.g., concentration, pH) and the nature of the reductant.

- Biological Interactions: Investigations into how manganese ions influence enzymatic activity have highlighted its role in biological systems, particularly in antioxidant defense mechanisms.

Manganic acid shares similarities with several other manganese compounds, each exhibiting unique properties:

| Compound | Formula | Oxidation State | Characteristics |

|---|---|---|---|

| Permanganate | +7 | Strong oxidizing agent; used in redox reactions. | |

| Manganese Dioxide | +4 | Commonly found; used as a pigment and catalyst. | |

| Manganese(II) Chloride | +2 | Soluble salt; used in fertilizers and animal feed. | |

| Manganese(III) Oxide | +3 | Less common; used in ceramics and batteries. |

Manganic acid's uniqueness lies in its high oxidation state (+7) compared to other manganese compounds, making it a potent oxidizing agent. Its instability also sets it apart from more stable manganese oxides and salts.

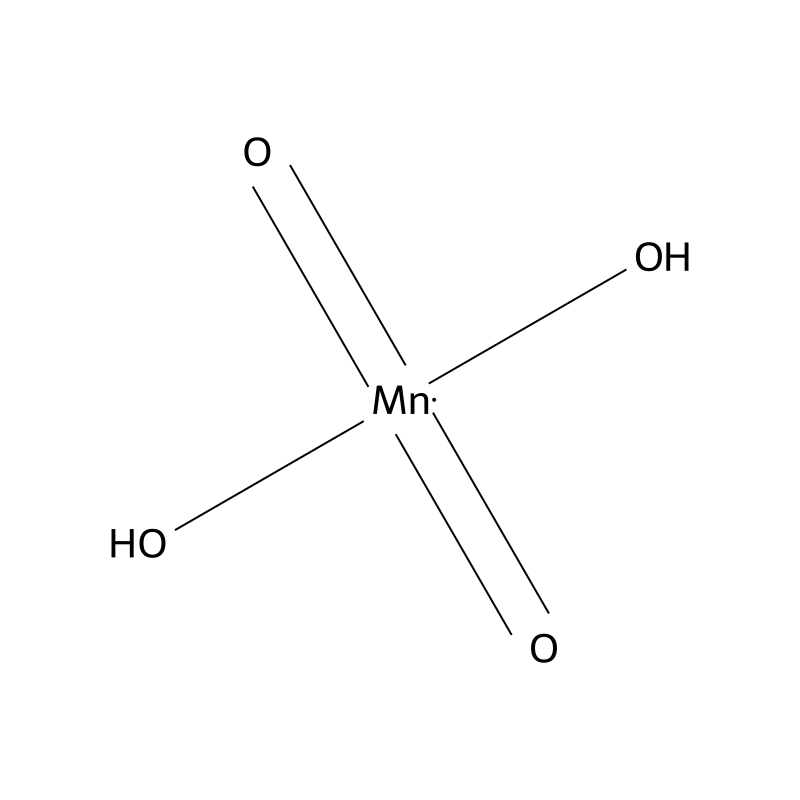

Manganic acid is a dibasic oxoacid with the molecular formula H₂MnO₄ and a molecular weight of 120.952 g/mol. Its IUPAC name, dihydroxy(dioxo)manganese, reflects its structure: a central manganese atom bonded to two hydroxyl (-OH) groups and two oxygen atoms in a tetrahedral geometry. The SMILES notation OMn(=O)O further clarifies its connectivity.

Table 1: Key Chemical Identifiers of Manganic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | H₂MnO₄ | |

| IUPAC Name | Dihydroxy(dioxo)manganese | |

| SMILES | OMn(=O)O | |

| Common Synonyms | Manganic(VI) acid, Mangansäure | |

| Oxidation State of Mn | +6 |

The compound exists primarily in solution or as manganate salts (e.g., Na₂MnO₄), as isolation of the free acid is challenging due to its propensity for disproportionation.

Historical Context and Discovery

The study of manganic acid emerged in the early 19th century alongside investigations into manganese oxoacids. While its discovery is not attributed to a single individual, pivotal work by Eilhard Mitscherlich laid the foundation for understanding its chemistry. In 1819, Mitscherlich observed isomorphism between sulfates and manganates, noting that salts like K₂MnO₄ and K₂SO₄ crystallize in identical forms. This insight linked manganic acid’s derivatives to broader structural trends in inorganic chemistry.

By the mid-19th century, chemists recognized that heating manganese dioxide (MnO₂) with alkaline oxidizers produced manganate salts, indirectly confirming the existence of manganic acid as their conjugate acid. For example, the reaction:

$$ 2 \, \text{MnO}2 + 4 \, \text{OH}^- + \text{O}2 \rightarrow 2 \, \text{MnO}4^{2-} + 2 \, \text{H}2\text{O} $$

highlighted the role of alkaline conditions in stabilizing Mn(VI) species.

Role in Manganese Oxoacid Chemistry

Manganic acid is one of several manganese oxoacids, which include:

- Permanganic acid (HMnO₄): Mn(VII), strongly oxidizing.

- Hypomanganic acid (H₃MnO₄): Mn(V), rarely isolated.

- Manganous acid (H₂MnO₃): Mn(IV), unstable and poorly characterized.

Table 2: Comparative Analysis of Manganese Oxoacids

| Oxoacid | Oxidation State | Stability | Key Derivatives |

|---|---|---|---|

| Permanganic acid | +7 | Stable in acidic solutions | KMnO₄, NaMnO₄ |

| Manganic acid | +6 | Unstable, disproportionates | Na₂MnO₄, BaMnO₄ |

| Hypomanganic acid | +5 | Highly unstable | K₃MnO₄ (rare) |

Manganic acid’s instability arises from the tendency of Mn(VI) to disproportionate in acidic media:

$$ 3 \, \text{MnO}4^{2-} + 4 \, \text{H}^+ \rightarrow 2 \, \text{MnO}4^- + \text{MnO}2 + 2 \, \text{H}2\text{O} $$

This reaction produces Mn(VII) (permanganate) and Mn(IV) (manganese dioxide), with a +3 difference in oxidation states between the products. The equilibrium shifts toward disproportionation under non-alkaline conditions, limiting the practical isolation of H₂MnO₄.

In alkaline environments, manganate ions (MnO₄²⁻) remain stable, enabling their use in synthetic chemistry. For instance, barium manganate (BaMnO₄) serves as a selective oxidizing agent for converting alcohols to ketones.

Acid-Base Reactions with Permanganates

The most established conventional route for manganic acid synthesis involves acid-base reactions utilizing permanganate salts as starting materials [1]. The primary method employs barium permanganate as the manganese source, reacting with dilute sulfuric acid to produce manganic acid and insoluble barium sulfate as a byproduct [1] [29]. This reaction proceeds according to the stoichiometric equation:

Ba(MnO₄)₂ + H₂SO₄ → 2 HMnO₄ + BaSO₄↓

The reaction requires careful control of acid concentration, as concentrated sulfuric acid leads to the formation of manganese heptoxide rather than the desired manganic acid [1] [29]. The process involves dissolving barium permanganate in water to form a dark purple solution, followed by gradual addition of dilute sulfuric acid while maintaining low temperatures [29]. The insoluble barium sulfate precipitate is subsequently removed by filtration, yielding a purified manganic acid solution [1].

Alternative acid-base approaches include the reaction of potassium permanganate with hydrofluorosilicic acid, though this method has received limited research attention [1]. The hydrofluorosilicic acid route represents a specialized preparation technique that offers an alternative source of protons for manganic acid formation [33]. Additionally, the hydrolysis of manganese heptoxide provides another acid-base pathway, though this method presents significant practical challenges due to the explosive nature of manganese heptoxide at temperatures above 55°C [34] [35].

Crystalline manganic acid dihydrate (HMnO₄·2H₂O) can be prepared through controlled cooling of concentrated manganic acid solutions near the freezing point [1] [35]. This crystalline form represents the most stable solid-state configuration of manganic acid, though it remains thermodynamically unstable and decomposes above 20°C [35].

Electrochemical Synthesis

Electrochemical methods represent a significant class of synthetic approaches for manganic acid production, offering advantages in terms of process control and scalability [36] [39]. The primary electrochemical route involves the oxidation of potassium manganate in alkaline electrolyte solutions using membrane-divided electrochemical cells [39] [40].

The electrochemical oxidation process operates through the following mechanism at the anode:

MnO₄²⁻ → MnO₄⁻ + e⁻

Industrial electrochemical synthesis typically employs filter press type flow electrolyzers equipped with perfluorosulfonic acid-based cation exchange membranes such as Nafion 417 [39]. The anode material consists of precious metal or precious metal oxide coated titanium, while stainless steel serves as the cathode material [39] [40]. Optimal process parameters include current densities ranging from 400 to 800 amperes per square meter, electrolysis temperatures of 40°C, and electrolysis durations of 6 hours [42].

Research has demonstrated that electrochemical permanganate synthesis achieves current efficiencies between 85 and 95 percent under optimized conditions [39]. The process requires careful control of potassium ion transport across the membrane, with studies indicating that each potassium ion carries 1.5 to 1.7 water molecules during membrane transit [39].

Advanced electrochemical approaches include the use of boron-doped diamond electrodes for the simultaneous removal of manganese and generation of permanganate species [36] [43]. This methodology demonstrates manganese removal efficiencies of 9.1, 38.7, and 57.4 percent at current densities of 10, 40, and 80 milliamperes per square centimeter, respectively [36].

Direct electrochemical oxidation of manganese dioxide represents another viable route, utilizing divided electrochemical cells with titanium anodes in alkaline media [37]. This process converts manganese dioxide to permanganate through multi-electron oxidation reactions, achieving conversion efficiencies of 70 to 80 percent [37].

Mechanochemical and Solvent-Free Approaches

Mechanochemical synthesis represents an emerging class of environmentally sustainable preparation methods for manganese compounds, offering solvent-free alternatives to conventional synthetic routes [45] [46]. These approaches utilize mechanical energy input through ball milling or grinding to induce chemical transformations without requiring organic solvents [22] [50].

Research has demonstrated the mechanochemical reduction of manganese dioxide through grinding in organic vapor atmospheres [45]. This process involves the mechanical dissociation of double chains of edge-sharing MnO₆ octahedra in electrolytic manganese dioxide, transforming the material into β-MnO₂ (pyrolusite) consisting of single chains [45]. The mechanical activation creates active surface sites that can adsorb atmospheric organic vapors, leading to redox reactions between the organic molecules and manganese species [45].

One-pot mechanochemical ball milling synthesis has proven effective for producing manganese oxide nanostructures with controlled oxidation states [46] [50]. The milling speed serves as a critical parameter for tuning both crystal structure and manganese oxidation state, with research showing that pure manganese oxide milled at 600 revolutions per minute exhibits high catalytic activity [50].

Solid-state grinding methodologies combined with low-temperature calcination provide energy-efficient routes for carbon-coated manganese dioxide synthesis [49]. These approaches utilize malic acid as a carbon source, producing carbon-coated manganese dioxide nanorods through solid-state grinding followed by calcination at temperatures below 300°C [49]. The resulting materials demonstrate improved electrochemical properties and enhanced long-term stability compared to conventional preparations [49].

Mechanochemical approaches offer several advantages including elimination of organic solvents, reduced energy consumption, cost-effectiveness, and environmental friendliness [22] [49]. However, these methods face limitations in terms of process control, scalability to industrial levels, and difficulty in achieving consistent product quality [22].

Recent developments in mechanochemical synthesis include the preparation of hybrid manganese halides through grinding reactions, achieving 100 percent yields within 40 seconds of mechanical processing [47]. These solvent-free mechanochemical routes demonstrate the potential for rapid, efficient synthesis of manganese-containing compounds without traditional solution-based chemistry [47].

Industrial-Scale Production Challenges

Industrial-scale production of manganic acid faces numerous technical, economic, and environmental challenges that significantly impact commercial viability [25] [26] [51]. These challenges span multiple domains including raw material supply, energy consumption, environmental compliance, and process economics [26] [55].

Raw material supply represents a primary constraint for industrial manganic acid production [25] [55]. The requirement for high-purity barium permanganate creates supply chain dependencies, as barium permanganate availability is limited and subject to quality variations [29] [30]. Alternative permanganate sources, such as potassium permanganate, require additional processing steps and specialized equipment for electrochemical conversion [32] [39].

Energy consumption constitutes a major economic challenge, particularly for electrochemical synthesis routes [26] [39]. Industrial electrochemical permanganate production requires substantial electrical energy input, with reported energy consumption values of 5701 kilowatt-hours per tonne for manganese processing operations [24] [42]. Power supply reliability issues in certain geographical regions further compound these energy-related challenges [26] [58].

Environmental impact concerns present significant regulatory and compliance burdens for industrial operations [51] [53] [57]. Manganese processing industries generate heavy metal emissions, acidic wastewater streams, and solid waste materials requiring specialized treatment and disposal [53] [57]. Environmental risk assessments have identified potential impacts on freshwater ecosystems, necessitating comprehensive emission control systems and wastewater treatment facilities [57].

Product stability limitations create additional industrial challenges, as manganic acid solutions are inherently unstable and decompose spontaneously, evolving oxygen and precipitating manganese dioxide [1] [35]. This instability necessitates immediate use protocols and specialized storage systems, limiting the feasibility of large-scale inventory management [35].

Process control complexity represents another significant challenge, requiring precise pH control, electrochemical parameter optimization, and continuous reaction monitoring [39] [42]. Industrial manganese alloy production demonstrates the complexity of multi-plant operations, where optimization requires sophisticated mathematical modeling and advanced process control systems [55].

Economic viability remains questionable due to high production costs, limited market demand, and competition from more stable permanganate salts [26] [55]. The combination of high energy requirements, specialized equipment needs, and environmental compliance costs creates substantial barriers to commercial implementation [26].

Waste management challenges include the disposal of barium sulfate precipitates, treatment of contaminated process waters, and handling of solid waste materials from filtration operations [25] [53]. These waste streams require specialized treatment technologies and may impose long-term environmental liabilities [53].

| Synthesis Method | Chemical Equation | Yield/Efficiency | Primary Challenges |

|---|---|---|---|

| Barium permanganate + Sulfuric acid | Ba(MnO₄)₂ + H₂SO₄ → 2 HMnO₄ + BaSO₄ | High yield, quantitative | Barium salt handling, waste disposal |

| Electrochemical oxidation | 2 K₂MnO₄ + 2 H₂O → 2 KMnO₄ + 2 KOH + H₂ | 85-95% current efficiency | High energy consumption |

| Mechanochemical grinding | MnO₂ + organic vapor → reduced products | Variable, condition-dependent | Process control, scalability |

| Manganese heptoxide hydrolysis | Mn₂O₇ + H₂O → 2 HMnO₄ | High yield | Extreme safety hazards |

Table 1: Comparative Analysis of Manganic Acid Synthesis Methods

| Challenge Category | Specific Issues | Industrial Impact | Mitigation Approaches |

|---|---|---|---|

| Energy Requirements | High electrical consumption, power reliability | Increased operational costs | Energy efficiency improvements, renewable sources |

| Environmental Compliance | Heavy metal emissions, acidic wastewater | Regulatory burden, treatment costs | Advanced emission control, wastewater treatment |

| Product Stability | Rapid decomposition, storage limitations | Short shelf life, inventory challenges | Immediate use protocols, stabilizer research |

| Raw Material Supply | Limited barium permanganate availability | Supply chain disruptions | Diversified suppliers, alternative precursors |

| Process Control | pH control, electrochemical optimization | Quality variations, monitoring costs | Automated systems, advanced instrumentation |

| Economic Viability | High production costs, limited demand | Reduced profit margins | Process intensification, market development |

Table 2: Industrial-Scale Production Challenges for Manganic Acid